

Spectroscopic Data for 3-tert-Butylthiophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-tert-Butylthiophenol

CAS No.: 15084-61-4

Cat. No.: B188683

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Introduction

3-tert-Butylthiophenol, also known as 3-(tert-butyl)benzenethiol, is an organosulfur compound with a molecular formula of $C_{10}H_{14}S$.^[1] Its structure, featuring a bulky tert-butyl group and a reactive thiol functional group on a benzene ring, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-tert-Butylthiophenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of experimentally verified spectra for this specific compound is not readily available in public databases, this guide will leverage data from closely related analogs, predictive models, and fundamental spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Properties

The structural framework of **3-tert-Butylthiophenol** is foundational to interpreting its spectroscopic output. The key structural features are the aromatic ring, the tert-butyl group, and the thiol group.

Caption: Molecular structure of **3-tert-Butylthiophenol**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ S	PubChem[1]
IUPAC Name	3-(tert-butyl)benzenethiol	PubChem[1]
CAS Number	15084-61-4	PubChem[1]
Molecular Weight	166.29 g/mol	PubChem[1]
Monoisotopic Mass	166.08162 Da	PubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for **3-tert-Butylthiophenol**, based on established chemical shift principles and comparison with the analog 3-tert-butylphenol.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-tert-Butylthiophenol** is expected to show distinct signals for the aromatic protons, the thiol proton, and the tert-butyl protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.1 - 7.3	Multiplet	4H	Ar-H	<p>The aromatic protons will appear as a complex multiplet due to meta and para coupling. The electron-donating nature of the thiol and tert-butyl groups will shield these protons, placing them in the typical aromatic region.</p>
~ 3.4	Singlet	1H	S-H	<p>The thiol proton is typically a singlet and its chemical shift can vary depending on concentration and solvent. It is generally found in the range of 3-4 ppm.</p>
~ 1.3	Singlet	9H	-C(CH ₃) ₃	<p>The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons</p>

to couple with.
This is a
characteristic
signal for a tert-
butyl group.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment	Rationale
~ 150	Ar-C (C-S)	The carbon attached to the sulfur atom is expected to be deshielded and appear at a lower field.
~ 149	Ar-C (C-C(CH ₃) ₃)	The quaternary carbon of the benzene ring attached to the tert-butyl group will also be at a low field.
~ 129	Ar-CH	Aromatic CH carbons will resonate in this region.
~ 125	Ar-CH	Aromatic CH carbons will resonate in this region.
~ 122	Ar-CH	Aromatic CH carbons will resonate in this region.
~ 34	-C(CH ₃) ₃	The quaternary carbon of the tert-butyl group.
~ 31	-C(CH ₃) ₃	The three equivalent methyl carbons of the tert-butyl group.

Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 10-20 mg of **3-tert-Butylthiophenol** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of ~240 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-tert-Butylthiophenol** will be characterized by absorptions corresponding to the S-H, C-H, and C=C bonds.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~ 2550	Weak	S-H stretch	The S-H stretching vibration is typically weak and appears in this region. Its presence is a key indicator of the thiol functional group.
3100 - 3000	Medium	Aromatic C-H stretch	These absorptions are characteristic of C-H bonds where the carbon is sp ² hybridized.
2960 - 2870	Strong	Aliphatic C-H stretch	Strong absorptions corresponding to the C-H stretching vibrations of the tert-butyl group.
1600 - 1450	Medium-Strong	Aromatic C=C stretch	These bands are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
~ 880 - 750	Strong	Aromatic C-H bend (out-of-plane)	The pattern of these strong absorptions can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
 - KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin pellet.
- Data Acquisition: Place the sample in the IR beam of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

m/z	Interpretation
166	$[\text{M}]^{+\cdot}$ (Molecular Ion)
151	$[\text{M} - \text{CH}_3]^+$
110	$[\text{M} - \text{C}_4\text{H}_8]^{+\cdot}$ or $[\text{M} - \text{C}(\text{CH}_3)_3 + \text{H}]^{+\cdot}$
57	$[\text{C}(\text{CH}_3)_3]^+$

Rationale for Fragmentation

The molecular ion peak is expected at m/z 166, corresponding to the molecular weight of **3-tert-Butylthiophenol**.^[2] A common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl group (CH_3) to form a stable tertiary carbocation, resulting in a peak at m/z 151. Another likely fragmentation is the loss of isobutylene (C_4H_8), leading to a peak at m/z 110. The base peak is often the tert-butyl cation at m/z 57.

Caption: Predicted mass spectrometry fragmentation of **3-tert-Butylthiophenol**.

Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **3-tert-Butylthiophenol**. By understanding the expected spectral features and the underlying chemical principles, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data.

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